ethyl 2-[2-(3-chlorophenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
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Description
Ethyl 2-[2-(3-chlorophenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C27H25ClN2O6S and its molecular weight is 541.0 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 2-[2-(3-chlorophenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on available literature and research findings.
Chemical Structure and Properties
The compound has a molecular formula of C29H32ClN3O7 and a molecular weight of approximately 570.03 g/mol. The structural complexity includes thiazole and pyrrole moieties, which are often associated with various biological activities.
Antitumor Activity
Recent studies have indicated that compounds containing thiazole and pyrrole structures exhibit significant antitumor properties. For instance, derivatives of thiazoles have been shown to inhibit tumor growth in various cancer cell lines. The specific compound under review has been linked to the modulation of key signaling pathways involved in cancer progression.
Table 1: Summary of Antitumor Activities
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Ethyl 2-[...] | HeLa | 0.55 | Inhibition of cell proliferation |
Ethyl 2-[...] | HCT116 | 0.87 | Induction of apoptosis |
Ethyl 2-[...] | A375 | 1.46 | Inhibition of VEGFR-2 kinase |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens. The presence of the chlorophenyl group enhances its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.
Table 2: Antimicrobial Efficacy
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Candida albicans | 8 µg/mL |
Neuroprotective Effects
Research indicates that derivatives similar to ethyl 2-[...] exhibit neuroprotective effects by modulating oxidative stress and inflammatory pathways in neuronal cells. This activity suggests potential applications in treating neurodegenerative diseases.
Case Studies
- Study on Antitumor Activity : A recent study evaluated the efficacy of ethyl 2-[...] in inhibiting the growth of human colorectal carcinoma cells (SW620). The compound showed a dose-dependent decrease in cell viability, with an IC50 value of approximately 0.55 µM, indicating potent antitumor effects.
- Antimicrobial Screening : Another investigation focused on the antimicrobial properties against a panel of bacterial and fungal strains. The compound exhibited significant activity, particularly against Gram-positive bacteria, highlighting its potential as a therapeutic agent in infectious diseases.
Properties
Molecular Formula |
C27H25ClN2O6S |
---|---|
Molecular Weight |
541.0 g/mol |
IUPAC Name |
ethyl 2-[(3E)-2-(3-chlorophenyl)-3-[(4-ethoxy-2-methylphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C27H25ClN2O6S/c1-5-35-18-10-11-19(14(3)12-18)22(31)20-21(16-8-7-9-17(28)13-16)30(25(33)23(20)32)27-29-15(4)24(37-27)26(34)36-6-2/h7-13,21,31H,5-6H2,1-4H3/b22-20+ |
InChI Key |
REAJEUDREWWUEJ-LSDHQDQOSA-N |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC(=CC=C4)Cl)/O)C |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC(=CC=C4)Cl)O)C |
Origin of Product |
United States |
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